REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:7][C:8]([S:11][CH3:12])=[N:9][N:10]=1)=O)C.[NH3:13]>C(O)C>[CH3:12][S:11][C:8]1[S:7][C:6]([C:4]([NH2:13])=[O:3])=[N:10][N:9]=1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC(=NN1)SC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC(=NN1)SC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated for 15 minutes on a steam bath
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling part of the reaction product
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
CUSTOM
|
Details
|
The precipitation
|
Type
|
ADDITION
|
Details
|
by adding ice water
|
Type
|
CUSTOM
|
Details
|
The precipitate was then removed by suction
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Name
|
|
Type
|
|
Smiles
|
CSC1=NN=C(S1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |